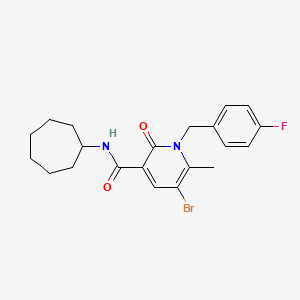
CB1/2 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB1/2 agonist 1 is a compound that acts as an agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, appetite, and mood. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are mainly located in peripheral tissues and immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB1/2 agonist 1 typically involves the following steps:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of organic reactions, such as condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s affinity and selectivity for CB1 and CB2 receptors.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
CB1/2 agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, potentially enhancing the compound’s stability and efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different pharmacological profiles .
Scientific Research Applications
CB1/2 agonist 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the structure-activity relationships of cannabinoid receptors and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the physiological roles of CB1 and CB2 receptors in various biological processes, such as pain modulation, immune response, and neuroprotection.
Medicine: The compound is explored for its potential therapeutic applications in treating conditions like chronic pain, inflammation, neurodegenerative diseases, and metabolic disorders.
Mechanism of Action
CB1/2 agonist 1 exerts its effects by binding to and activating CB1 and CB2 receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylyl cyclase, reduce cyclic adenosine monophosphate levels, and modulate ion channel activity. This leads to various downstream effects, such as inhibition of neurotransmitter release, modulation of immune cell function, and regulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): A naturally occurring cannabinoid that acts as a partial agonist at CB1 and CB2 receptors.
CP55,940: A synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.
AM12033: Another synthetic cannabinoid that selectively activates CB2 receptors.
Uniqueness
CB1/2 agonist 1 is unique in its balanced affinity for both CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents. Unlike some other cannabinoids, it does not exhibit significant psychoactive effects, which is advantageous for therapeutic applications .
Properties
Molecular Formula |
C21H24BrFN2O2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
5-bromo-N-cycloheptyl-1-[(4-fluorophenyl)methyl]-6-methyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H24BrFN2O2/c1-14-19(22)12-18(20(26)24-17-6-4-2-3-5-7-17)21(27)25(14)13-15-8-10-16(23)11-9-15/h8-12,17H,2-7,13H2,1H3,(H,24,26) |
InChI Key |
IBDOGMBSQPMZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3CCCCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















